molecular formula C16H20ClN5O3S B11118942 6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11118942
M. Wt: 397.9 g/mol
InChI Key: UGNKCHPRIPPKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYETHYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various functional groups such as chloro, methoxy, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYETHYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYETHYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the aromatic ring .

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYETHYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYETHYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHOXYETHYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H20ClN5O3S

Molecular Weight

397.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C16H20ClN5O3S/c1-9-19-20-16-22(9)21-13(10-4-5-12(25-3)11(17)8-10)14(26-16)15(23)18-6-7-24-2/h4-5,8,13-14,21H,6-7H2,1-3H3,(H,18,23)

InChI Key

UGNKCHPRIPPKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NCCOC)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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